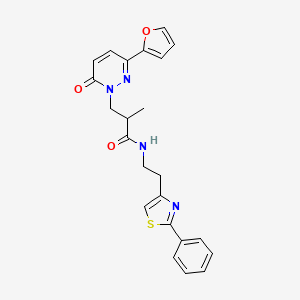

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide

CAS No.: 1286718-03-3

Cat. No.: VC5022946

Molecular Formula: C23H22N4O3S

Molecular Weight: 434.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286718-03-3 |

|---|---|

| Molecular Formula | C23H22N4O3S |

| Molecular Weight | 434.51 |

| IUPAC Name | 3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |

| Standard InChI | InChI=1S/C23H22N4O3S/c1-16(14-27-21(28)10-9-19(26-27)20-8-5-13-30-20)22(29)24-12-11-18-15-31-23(25-18)17-6-3-2-4-7-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,24,29) |

| Standard InChI Key | NRHHGCHOSAJJBK-UHFFFAOYSA-N |

| SMILES | CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 |

Introduction

The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide is a complex organic molecule characterized by the presence of heterocyclic rings, including furan, pyridazine, and thiazole. Such compounds often exhibit significant biological and pharmacological activities due to their structural diversity and functional group arrangements. This article provides an in-depth analysis of the compound, including its chemical structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of such complex organic molecules typically involves multi-step reactions to assemble the various heterocyclic components. While specific synthesis details for this compound are unavailable in the provided data, general methods for related compounds include:

-

Preparation of Intermediates:

-

Furan and pyridazine intermediates are often synthesized separately using commercially available starting materials.

-

Thiazole derivatives can be prepared via cyclization reactions involving thioureas or similar precursors.

-

-

Coupling Reactions:

-

The coupling of these intermediates typically requires organometallic catalysts or strong bases.

-

Solvents like dichloromethane or ethanol may be used to facilitate the reactions.

-

-

Final Assembly:

-

The final step involves introducing the propanamide moiety, which may require amide bond formation using reagents like carbodiimides or acid chlorides.

-

Optimization of reaction conditions is crucial for achieving high yields and purity in industrial-scale synthesis.

Medicinal Chemistry

The structural features of this compound suggest potential applications in drug discovery:

-

The furan ring is known for its role in enhancing drug-receptor interactions.

-

Pyridazine derivatives have been explored as enzyme inhibitors, anti-inflammatory agents, and anticancer drugs.

-

Thiazole moieties are common in antimicrobial and antifungal agents.

Biological Activity

While specific biological activities for this compound are not detailed in available data, related structures indicate potential as:

-

Enzyme inhibitors (e.g., targeting kinases or oxidases).

-

Anti-inflammatory agents through modulation of pathways like 5-lipoxygenase (5-LOX).

-

Antimicrobial compounds due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar molecules:

| Compound | Key Features | Applications |

|---|---|---|

| 3-(furan-2-yl)-6-oxopyridazine | Lacks thiazole and propanamide moieties | Enzyme inhibition |

| 2-methyl-N-(pyridin-3-yl)propanamide | Contains pyridine instead of thiazole | Anti-inflammatory potential |

| N-(3-Cyano-benzothiophenyl)-acetamide | Includes benzothiophene instead of furan | Anticancer activity |

The combination of furan, pyridazine, and thiazole in the target compound provides a unique scaffold for exploring novel pharmacological properties.

Research Findings

Although direct experimental data on this compound is limited:

-

Its structure suggests potential as a bioactive molecule.

-

Related compounds have shown promise in medicinal chemistry applications.

Future Directions

Further studies are recommended to explore:

-

Synthetic Optimization: Developing efficient methods for large-scale prod

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume